4-Chloro-2-methylphenyl isothiocyanate
Overview
Description
4-Chloro-2-methylphenyl isothiocyanate is an organic compound with the molecular formula C8H6ClNS and a molecular weight of 183.658 g/mol . . This compound is characterized by the presence of a chloro group, an isothiocyanato group, and a methyl group attached to a benzene ring.
Preparation Methods
The synthesis of 4-Chloro-2-methylphenyl isothiocyanate can be achieved through various methods. One common method involves the reaction of the corresponding amine with thiophosgene . Another method includes the use of carbon disulfide and di-tert-butyl dicarbonate as catalysts . Additionally, phenyl chlorothionoformate can be used to react with primary amines to produce isothiocyanates . These reactions are typically carried out under mild conditions and in the presence of solvents like dimethylbenzene .
Chemical Reactions Analysis
4-Chloro-2-methylphenyl isothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanato group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include amines, thiophosgene, carbon disulfide, and phenyl chlorothionoformate . The major products formed from these reactions are typically derivatives of the original compound, such as thiourea derivatives.
Scientific Research Applications
4-Chloro-2-methylphenyl isothiocyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylphenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanato group is highly electrophilic, allowing it to react readily with nucleophilic groups in other molecules. This reactivity is utilized in various chemical reactions to form new compounds . The molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
4-Chloro-2-methylphenyl isothiocyanate can be compared with other similar compounds, such as:
1-Isothiocyanato-4-methylbenzene: This compound lacks the chloro group present in this compound.
2-Chloro-4-isothiocyanato-1-methylbenzene: This compound has a similar structure but with different positions of the chloro and isothiocyanato groups.
Phenyl isothiocyanate: This compound lacks the methyl and chloro groups, making it less complex than this compound.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-chloro-1-isothiocyanato-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYLRVPBHHRTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177747 | |
Record name | 3-Chloro-6-isothiocyanatotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23165-53-9 | |
Record name | 4-Chloro-1-isothiocyanato-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23165-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-isothiocyanatotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023165539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-6-isothiocyanatotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-6-isothiocyanatotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLORO-6-ISOTHIOCYANATOTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV8FP23VBE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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